molecular formula C43H53NO14 B13441088 3'-epi-Docetaxel

3'-epi-Docetaxel

Cat. No.: B13441088
M. Wt: 807.9 g/mol
InChI Key: ZDZOTLJHXYCWBA-AZVSSLQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-epi-Docetaxel is a stereoisomer of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. This compound belongs to the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division, leading to apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-epi-Docetaxel involves multiple steps, starting from the extraction of 10-deacetylbaccatin III from the needles of the European yew tree (Taxus baccata). The key steps include:

Industrial Production Methods: Industrial production of 3’-epi-Docetaxel follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3’-epi-Docetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield 3’-epi-Docetaxel .

Scientific Research Applications

3’-epi-Docetaxel has a wide range of applications in scientific research:

Mechanism of Action

3’-epi-Docetaxel exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the normal function of microtubules, leading to the inhibition of cell division and induction of apoptosis. The compound primarily acts during the M phase of the cell cycle .

Comparison with Similar Compounds

Uniqueness: 3’-epi-Docetaxel is unique due to its stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to its isomers. This uniqueness makes it a valuable compound for studying the structure-activity relationship and developing new therapeutic agents .

Properties

Molecular Formula

C43H53NO14

Molecular Weight

807.9 g/mol

IUPAC Name

[(2S,3S,4S,7S,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28-,30+,31+,32+,33+,35-,41+,42-,43?/m0/s1

InChI Key

ZDZOTLJHXYCWBA-AZVSSLQKSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@H]4[C@]([C@@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

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